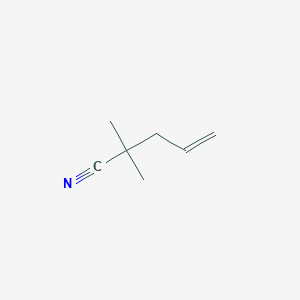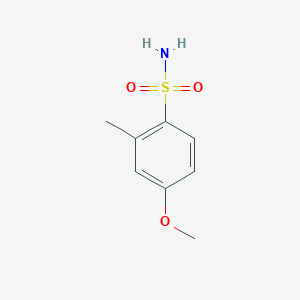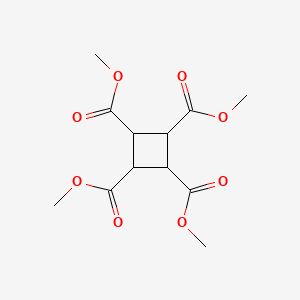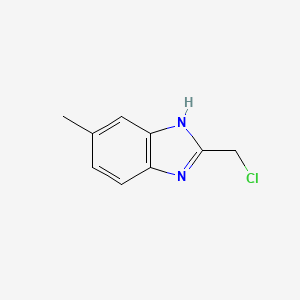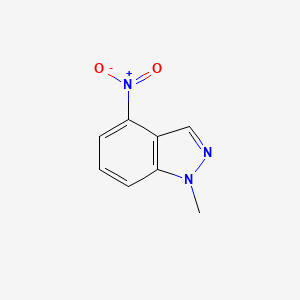
1-甲基-4-硝基-1H-吲唑
概述
描述
1-Methyl-4-nitro-1H-indazole is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a nitro group at the 4-position and a methyl group at the 1-position of the indazole ring, contributing to its unique chemical properties and reactivity.
科学研究应用
1-Methyl-4-nitro-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
1-Methyl-4-nitro-1H-indazole, like other indazole derivatives, is known to interact with various biological targets. Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
For instance, they can inhibit the activity of kinases, leading to changes in cell cycle progression and cell volume regulation . The specific interaction of 1-Methyl-4-nitro-1H-indazole with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the reported interaction of indazole derivatives with kinases , it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation. The downstream effects of these interactions would depend on the specific cellular context and require further study.
Result of Action
Given the reported interactions of indazole derivatives with kinases , it can be inferred that this compound may influence cell cycle progression and cell volume regulation. The specific effects would depend on the cellular context and the compound’s concentration, among other factors.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-indazole can be synthesized through various methods, including:
Nitration of 1-Methylindazole: This involves the nitration of 1-methylindazole using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure selective nitration at the 4-position.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors, such as 2-nitrobenzylamines, under acidic or basic conditions to form the indazole ring with the desired substituents.
Industrial Production Methods: Industrial production of 1-Methyl-4-nitro-1H-indazole often employs optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize byproducts.
化学反应分析
Types of Reactions: 1-Methyl-4-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-Methyl-4-amino-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
相似化合物的比较
1-Methyl-1H-indazole: Lacks the nitro group, resulting in different reactivity and biological activity.
4-Nitro-1H-indazole: Lacks the methyl group, affecting its chemical properties and applications.
1-Methyl-5-nitro-1H-indazole:
Uniqueness: 1-Methyl-4-nitro-1H-indazole is unique due to the specific positioning of the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-methyl-4-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSQGIYFGWQTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299626 | |
| Record name | 1-Methyl-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26120-43-4 | |
| Record name | 1-Methyl-4-nitroindazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Methyl-4-nitro-1H-indazole useful for studying C–H arylation reactions?
A1: 1-Methyl-4-nitro-1H-indazole possesses two potential sites for C–H arylation: the C3 and C7 positions. The research by [] demonstrates that by carefully selecting the solvent and ligand used in a palladium-catalyzed reaction, it's possible to direct the arylation to either the C3 or C7 position with high selectivity. This selectivity makes 1-Methyl-4-nitro-1H-indazole a valuable tool for studying and optimizing regioselective C–H arylation methodologies.
Q2: Can you elaborate on the specific conditions that favor C3 vs. C7 arylation in 1-Methyl-4-nitro-1H-indazole?
A2: The research [] indicates that using a bidentate ligand in DMA as a solvent promotes C7 arylation. Conversely, employing a phosphine ligand in water as a solvent directs the arylation towards the C3 position. This suggests that both the ligand and solvent play crucial roles in influencing the regioselectivity of the palladium catalyst during the C–H activation step.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

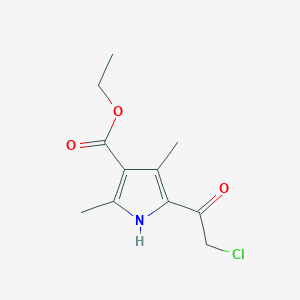

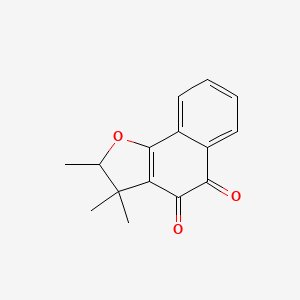


![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)
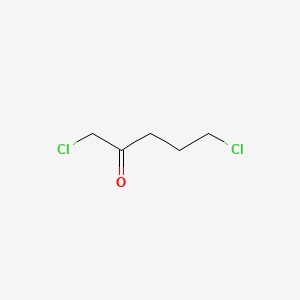
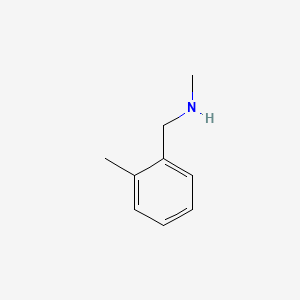
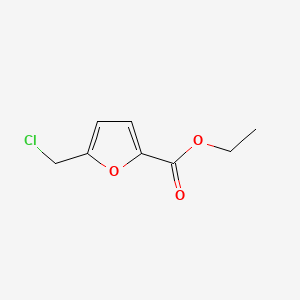
![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)
